1-(Difluoromethyl)-4-ethoxy-2-fluorobenzene
CAS No.:
Cat. No.: VC16216489
Molecular Formula: C9H9F3O
Molecular Weight: 190.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9F3O |
|---|---|
| Molecular Weight | 190.16 g/mol |
| IUPAC Name | 1-(difluoromethyl)-4-ethoxy-2-fluorobenzene |
| Standard InChI | InChI=1S/C9H9F3O/c1-2-13-6-3-4-7(9(11)12)8(10)5-6/h3-5,9H,2H2,1H3 |
| Standard InChI Key | DQYFQKWQGOPKGK-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC(=C(C=C1)C(F)F)F |
Introduction
1-(Difluoromethyl)-4-ethoxy-2-fluorobenzene is an organofluorine compound characterized by its unique molecular structure, which includes a difluoromethyl group and an ethoxy substituent on a fluorobenzene ring. Its molecular formula is C10H10F3O, with a molecular weight of approximately 204.19 g/mol. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its distinct physical and chemical properties.
Synthesis Methods
The synthesis of 1-(Difluoromethyl)-4-ethoxy-2-fluorobenzene typically involves nucleophilic substitution reactions where the difluoromethyl group is introduced onto the aromatic ring, replacing a suitable leaving group. The reaction conditions may vary based on the specific reagents used and desired yields.
Chemical Reactivity
The reactivity of 1-(Difluoromethyl)-4-ethoxy-2-fluorobenzene is largely dictated by the electronic effects of its substituents. The ethoxy group can provide electron density to the aromatic system, while fluorine atoms can significantly alter its electrophilicity. This compound can participate in various chemical reactions typical of aromatic compounds, including nucleophilic substitution reactions.
Applications and Research Findings
1-(Difluoromethyl)-4-ethoxy-2-fluorobenzene has several applications in scientific research, particularly as an intermediate in organic synthesis. Its unique substituents allow it to undergo further transformations that can lead to biologically active compounds or materials with specific properties. The compound's ability to participate in nucleophilic substitution reactions makes it valuable for creating more complex molecules.
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential roles in drug design due to enhanced lipophilicity |
| Materials Science | Used in the synthesis of materials with specific properties |
| Organic Synthesis | Acts as an intermediate for further transformations |
Comparison with Similar Compounds
1-(Difluoromethyl)-4-ethoxy-2-fluorobenzene is distinct from other compounds due to its specific combination of functional groups. For example, replacing the difluoromethyl group with a trifluoromethyl group results in a different compound with potentially different chemical reactivity and biological properties.
| Compound | Structure Features | Similarity Index |
|---|---|---|
| 1-(Benzyloxy)-2-(difluoromethyl)benzene | Benzyloxy and difluoromethyl groups | 0.94 |
| 1-(Trifluoromethyl)-4-ethoxybenzene | Trifluoromethyl instead of difluoromethyl | 0.92 |
| 4-Ethoxy-2-fluoro-1-methylbenzene | Methyl substitution instead of difluoromethyl | 0.90 |
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